Lipophilicity Comparison: N-Ethyl vs. N-Methyl Analog (XLogP3-AA)
The N-ethyl substitution on the target compound confers a higher computed lipophilicity (XLogP3-AA = 0.7) compared with the N-methyl analog (XLogP3-AA = 0.4), a difference of ΔXLogP = 0.3 [1][2]. This increase in lipophilicity is predicted to improve passive membrane permeability and may enhance blood-brain barrier penetration relative to the smaller N-alkyl variant.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | N-Methyl-N-(5-nitropyridin-2-yl)acetamide (CAS 115474-11-8): 0.4 |
| Quantified Difference | ΔXLogP = +0.3 (75% increase relative to N-methyl baseline) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement in CNS or intracellular target programs, the higher lipophilicity of the N-ethyl derivative may translate to superior cell permeability compared to the N-methyl analog.
- [1] PubChem. Compound Summary: N-ethyl-N-(5-nitropyridin-2-yl)acetamide, CID 13344353. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: n-Methyl-n-(5-nitropyridin-2-yl)acetamide, CID 13344354. National Center for Biotechnology Information. View Source
